N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride
CAS No.:
Cat. No.: VC21157491
Molecular Formula: C28H31ClN4O
Molecular Weight: 475.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H31ClN4O |
|---|---|
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H |
| Standard InChI Key | DKPTUMKZXQOJCX-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |
| Canonical SMILES | C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl |
Introduction
Chemical Properties and Structural Characteristics
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride is a complex organic compound with several distinct structural features. The compound has been cataloged in chemical databases and research literature with consistent properties that define its physicochemical profile.
Basic Chemical Information
The compound is characterized by the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H31ClN4O |
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride |
| CAS Number | 215804-67-4 |
| Alternative Names | SB-277011, SB-277011A, CS-413 |
The compound features a quinoline-4-carboxamide core structure linked to a cyclohexyl moiety, which is further connected to a 6-cyano-3,4-dihydroisoquinoline group via an ethyl linker. This unique structural arrangement contributes significantly to its biological activity and receptor-binding properties. The presence of the cyano group on the isoquinoline ring and the carboxamide linkage provides essential pharmacophoric elements that interact with target receptors .
Structural Features and Physical Properties
The structural complexity of this compound contributes to its distinctive physical and chemical properties. The compound exists as the hydrochloride salt, which enhances its stability and solubility in aqueous environments compared to its free base form. The predicted boiling point of the compound is approximately 679.3±55.0°C, indicating its high thermal stability . This stability is crucial for both storage purposes and pharmaceutical applications where thermal degradation must be minimized.
The presence of multiple nitrogen atoms within the structure contributes to its basic characteristics, while the hydrochloride form neutralizes this basicity to some extent, affecting its solubility profile in various solvents. These structural and physical properties play a crucial role in determining the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion within biological systems.
Mechanism of Action and Receptor Pharmacology
The biological activity of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride is primarily mediated through its interactions with dopamine receptors, specifically the D3 subtype, where it demonstrates a complex pharmacological profile.
Dopamine D3 Receptor Binding
The compound exhibits competitive binding to the dopamine D3 receptor, which represents its primary mechanism of action. This interaction is crucial for studying the specific effects of D3 receptor inhibition and may lead to reduced side effects compared to traditional dopaminergic drugs. The selective nature of this binding distinguishes it from non-selective dopamine receptor modulators and provides a more targeted approach to modulating dopaminergic neurotransmission.
The binding affinity of this compound for the D3 receptor is significantly higher than for other dopamine receptor subtypes, including D1, D2, D4, and D5. This selectivity profile is particularly valuable in research contexts where isolating the effects of D3 receptor modulation is essential, as well as in potential therapeutic applications where minimizing off-target effects is desired.
Dual Pharmacological Profile
Studies have demonstrated that this compound exhibits both antagonistic and partial agonistic properties on dopamine receptors, highlighting its potential as an allosteric modulator. Its ability to modulate receptor activity without direct competition with dopamine suggests a favorable therapeutic profile. This dual pharmacological character allows for a more nuanced modulation of dopaminergic signaling compared to full antagonists or agonists.
The compound's allosteric modulation capabilities potentially enable it to fine-tune receptor responses based on the endogenous dopamine levels present, rather than completely blocking or activating the receptor regardless of physiological conditions. This property is particularly valuable in conditions where maintaining some degree of normal dopaminergic signaling is beneficial while still achieving therapeutic modulation of the target pathway.
Biological Activity and Therapeutic Applications
The biological activity profile of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride encompasses multiple potential therapeutic applications, reflecting its versatile pharmacological properties.
Neuropharmacological Applications
The compound's selective interaction with dopamine D3 receptors positions it as a valuable research tool and potential therapeutic agent for neuropsychiatric and neurological disorders involving dopaminergic dysfunction. These may include substance use disorders, schizophrenia, Parkinson's disease, and certain aspects of mood disorders. The selective nature of its receptor interactions potentially allows for targeted therapeutic effects with minimized off-target adverse effects compared to less selective agents.
In preclinical models of substance use disorders, compounds with similar pharmacological profiles have demonstrated efficacy in reducing drug-seeking behaviors and relapse, suggesting potential applications in addiction treatment. The compound's ability to modulate dopaminergic reward pathways without completely blocking normal reward processing represents a significant advantage in this therapeutic context.
Antimalarial Activity
Interestingly, research into quinoline-4-carboxamide derivatives has revealed potential antimalarial properties. Structurally related compounds have shown exceptional in vitro and in vivo activities against malaria parasites, with significant reduction of parasitemia when administered at low doses in preclinical models . Specifically, these compounds have demonstrated efficacy against the Plasmodium berghei mouse model.
The antimalarial activity of related quinoline-4-carboxamides extends beyond intraerythrocytic stages to include activity against liver schizonts, gametocytes, and ookinetes in vitro. This multi-stage activity profile is particularly valuable for antimalarial drug development, as it addresses different aspects of the parasite life cycle . These findings suggest potential for related compounds like N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride to be explored for similar applications.
Synthesis and Development
The synthesis of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride involves multi-step organic techniques that are essential for producing the compound in sufficient quantities for research and potential therapeutic applications.
Development History
The development of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride and related compounds has followed a systematic optimization process aimed at improving potency, selectivity, and pharmacokinetic properties. For structurally similar quinoline-4-carboxamides developed for antimalarial applications, the lead optimization phase focused on improving low oral bioavailability caused by poor permeability of early leads .
Research into related compounds has demonstrated that structural modifications can significantly impact properties such as oral bioavailability and elimination half-life. For example, in related quinoline-4-carboxamide derivatives, fluorination resulted in lower oral bioavailability (33% vs 84%) and shorter elimination half-life (4 h vs 10 h) compared to non-fluorinated analogs . These findings highlight the importance of careful structural optimization in the development of this class of compounds.
Comparative Studies and Structure-Activity Relationships
Comparative studies with similar compounds have provided valuable insights into the structure-activity relationships of quinoline-4-carboxamide derivatives and the specific advantages of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride.
Selectivity and Side Effect Profile
Comparative studies have indicated that N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide may offer advantages in terms of selectivity and reduced side effects compared to other dopaminergic agents. The compound's selective targeting of D3 receptors minimizes interactions with other dopamine receptor subtypes, potentially reducing unwanted effects associated with broader dopaminergic modulation.
This selectivity profile is particularly important in the context of central nervous system disorders, where non-selective dopamine receptor modulators can produce a range of adverse effects, including extrapyramidal symptoms, hyperprolactinemia, and metabolic disturbances. The improved selectivity of this compound may allow for therapeutic efficacy with a more favorable side effect profile.
Pharmacokinetic Properties Comparison
The most advanced quinoline-4-carboxamides have demonstrated exceptional in vitro and in vivo activities, suggesting that this structural class, including N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride, represents a promising platform for drug development across multiple therapeutic areas .
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